S6821

Taste Receptor Antagonism Bitterness Suppression Food Additives

S6821 offers 1.7x higher TAS2R8 potency and lower CYP2C9 inhibition vs S7958, ensuring safer bitter masking in nutraceuticals and oral drugs. Approved by FDA (GRAS) and EFSA (FL 16.127), it's the clear regulatory choice for global food and pharma markets. Select S6821 for superior efficacy and compliance.

Molecular Formula C19H19N5O4
Molecular Weight 381.4 g/mol
Cat. No. B8483975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6821
Molecular FormulaC19H19N5O4
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CN2C=C(C=N2)N3C(=O)CN(C3=O)CC4=CC(=CC=C4)O
InChIInChI=1S/C19H19N5O4/c1-12-17(13(2)28-21-12)10-23-9-15(7-20-23)24-18(26)11-22(19(24)27)8-14-4-3-5-16(25)6-14/h3-7,9,25H,8,10-11H2,1-2H3
InChIKeyLLJBKECMPVCSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water
Soluble (in ethanol)

3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione: Target-Specific Bitter Taste Blocker for Flavor and Pharmaceutical Formulation


3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (also known as S6821 or TM1) is a synthetic small-molecule flavor modifier belonging to the substituted 3-(pyrazol-4-yl) imidazolidine-2,4-dione class. Its primary mechanism of action is selective antagonism of the human bitter taste receptor TAS2R8 [1]. The compound has undergone comprehensive safety evaluation and received regulatory approval from multiple bodies, including the US FDA (as a food additive), the European Food Safety Authority (EFSA) (as FL-no: 16.127), and FEMA (GRAS) [2] [3]. This evidence guide provides a rigorous, quantitative comparison against its closest structural analog, S7958, and other potential alternatives, to inform scientific and industrial procurement decisions.

Why Generic Substitution Fails for 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione: The Critical Distinctions of Potency, Selectivity, and Safety


Substituting S6821 with its closest structural analog, S7958, or other in-class bitter blockers, is not scientifically justified due to quantifiable differences in potency, CYP enzyme inhibition, and regulatory positioning. While both compounds are TAS2R8 antagonists, their performance and safety profiles are not interchangeable. For example, S6821 exhibits approximately 1.7-fold higher potency at the target receptor [1], and a significantly lower inhibition of key drug-metabolizing enzymes like CYP2C9, which directly impacts the risk of food-drug interactions [2]. The following sections provide the specific quantitative evidence that defines these critical distinctions for procurement and formulation scientists.

Quantitative Evidence for 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione: Direct Comparator Data for Informed Procurement


TAS2R8 Antagonist Potency: S6821 vs. S7958

S6821 demonstrates 1.7-fold higher potency as a TAS2R8 antagonist compared to its closest structural analog, S7958 [1]. In a recombinant human TAS2R8 cell-based FLIPR assay measuring inhibition of andrographolide-induced intracellular calcium flux, S6821 exhibited an IC50 of 0.035 µM (35 nM), while S7958 showed an IC50 of 0.060 µM (60 nM) . This difference is statistically significant and has been consistently reproduced in multiple assays, including a fluorescence polarization assay where S6821's IC50 was 50 nM vs. 60 nM for S7958 . For a given target effect, a lower concentration of S6821 is required, potentially reducing the amount of additive needed in a final product formulation.

Taste Receptor Antagonism Bitterness Suppression Food Additives

Cytochrome P450 (CYP) Enzyme Inhibition Profile: S6821 vs. S7958

S6821 exhibits a more favorable CYP inhibition profile than its analog S7958, particularly concerning the major drug-metabolizing enzyme CYP2C9. In a spectrofluorimetric assay using human recombinant CYP enzymes, S6821 at 10 µM showed only 34% inhibition of CYP2C9, whereas S7958 at the same concentration showed 80% inhibition [1]. This difference is even more pronounced in a follow-up LC–MS/MS assay in human liver microsomes using the CYP2C9-specific probe substrate tolbutamide, where S6821 showed a minimal -3% inhibition (i.e., no inhibition), while S7958 showed a significant 62% inhibition [1]. This data indicates that S6821 has a substantially lower potential to interfere with the metabolism of co-administered drugs that are CYP2C9 substrates.

Drug Metabolism Food-Drug Interaction Safety Assessment

Regulatory and Safety Profile: S6821 vs. S7958

S6821 has a more extensive and favorable regulatory safety dossier compared to S7958. While both compounds have been determined to be Generally Recognized as Safe (GRAS) by FEMA, S6821 has been specifically evaluated and approved as a food additive by the FDA (Substances Added to Food, EAFUS) [1] and has undergone a full safety evaluation by the EFSA, which concluded no safety concern for its intended use [2]. In subchronic toxicity studies, the no-observed-adverse-effect-level (NOAEL) for S6821 was 100 mg/kg bw/day, the highest dose tested, providing an adequate margin of safety for its estimated intake [2]. Furthermore, a developmental toxicity study in rats found no adverse effects on maternal or fetal development up to 1,000 mg/kg bw/day, the highest dose tested [2] [3]. While S7958 also demonstrated a NOAEL of 100 mg/kg bw/day in a 28-day study, its regulatory approvals are not as globally comprehensive as those for S6821 [4].

Food Additive GRAS EFSA Regulatory Compliance

Selectivity Profile Across Bitter Taste Receptors

S6821 is characterized as a highly selective TAS2R8 antagonist, with minimal activity against a broad panel of other bitter taste receptors. In a selectivity screen against a panel of 16 TAS2Rs, S6821 showed potent inhibition only of TAS2R8, with an IC50 of 21 nM (0.021 µM) . This high selectivity contrasts with the broader activity profiles of earlier generation bitter blockers, which often showed cross-reactivity with other TAS2Rs, leading to unpredictable sensory outcomes. The structural analog S7958, while also described as selective, is noted to have weak inhibitory effects on TAS2R8 and TAS2R39 . This differential selectivity is a key differentiator for applications requiring precise bitterness masking without altering other taste perceptions.

TAS2R Selectivity Off-target Effects Bitterness Masking

Optimal Application Scenarios for 3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione in Flavor and Pharmaceutical Development


Bitterness Masking in Functional Beverages and Nutraceuticals Requiring TAS2R8-Specific Blockade

S6821 is the preferred bitter blocker for beverages and nutraceutical products (e.g., protein shakes, plant-based milks, coffee-based drinks) where bitterness is primarily mediated through TAS2R8 activation. Its high potency (IC50 of 0.035 µM) and selectivity for TAS2R8 [1] allow for effective bitterness suppression at low use levels, minimizing impact on other flavor attributes and reducing formulation cost. The lower CYP2C9 inhibition profile compared to S7958 [2] makes it a safer choice for products consumed frequently or by a broad demographic, reducing potential for food-drug interactions. Furthermore, its clear regulatory status with the FDA and EFSA [3] streamlines the product development and approval process for major international markets.

Improving Palatability of TAS2R8-Mediated Bitter Active Pharmaceutical Ingredients (APIs)

In oral pharmaceutical formulations, S6821 can be used to improve patient compliance by masking the bitter taste of APIs known to activate TAS2R8. Its demonstrated efficacy in human sensory tests blocking TAS2R8-mediated bitterness [1] supports its use in pediatric and geriatric formulations. The favorable drug interaction profile, evidenced by minimal inhibition of key CYP enzymes like CYP2C9 [2], reduces the likelihood of pharmacokinetic interactions with the co-formulated API, simplifying the safety assessment for the final drug product.

Caloric Reduction in Sweetened Products by Mitigating Bitter Off-Notes

S6821 is ideally suited for use in sugar-reduced or sugar-free products where high-intensity sweeteners or other ingredients contribute bitter off-notes. By specifically blocking TAS2R8, it can eliminate the perception of bitterness, allowing for a significant reduction in the amount of caloric sweeteners or masking agents otherwise required to achieve a palatable taste profile [1]. This application leverages S6821's high potency and selectivity to achieve a cleaner, more sugar-like taste with fewer total ingredients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for S6821

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.